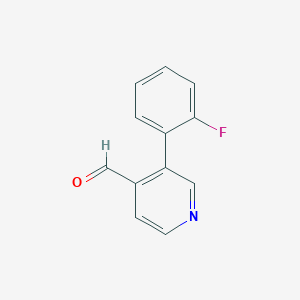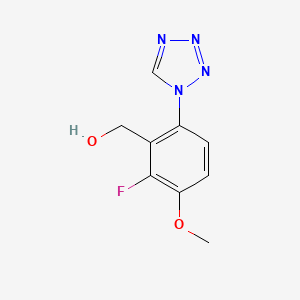
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol is an organic compound with the molecular formula C9H9FN4O2 This compound is characterized by the presence of a fluoro group, a methoxy group, a tetrazole ring, and a benzenemethanol moiety
Méthodes De Préparation
The synthesis of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide and triethyl orthoformate under acidic conditions.
Introduction of the Fluoro Group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as Selectfluor.
Formation of the Benzenemethanol Moiety: This step involves the reduction of a corresponding benzaldehyde derivative using a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized with various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity for target proteins.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol can be compared with other similar compounds such as:
2-Fluoro-3-methoxybenzenemethanol: Lacks the tetrazole ring, resulting in different chemical and biological properties.
3-Methoxy-6-(1H-tetrazol-1-yl)benzenemethanol:
2-Fluoro-6-(1H-tetrazol-1-yl)benzenemethanol: Lacks the methoxy group, leading to variations in its chemical behavior and biological activity.
The presence of the tetrazole ring, fluoro group, and methoxy group in this compound makes it unique and versatile for various applications in scientific research.
Propriétés
Formule moléculaire |
C9H9FN4O2 |
|---|---|
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
[2-fluoro-3-methoxy-6-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H9FN4O2/c1-16-8-3-2-7(6(4-15)9(8)10)14-5-11-12-13-14/h2-3,5,15H,4H2,1H3 |
Clé InChI |
HYAXCCSMOVIHTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N2C=NN=N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



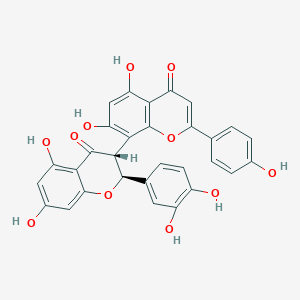
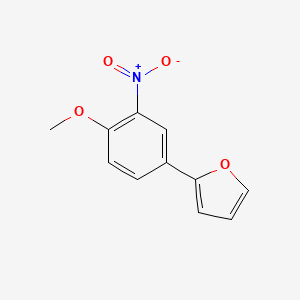
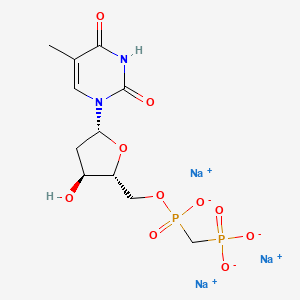
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
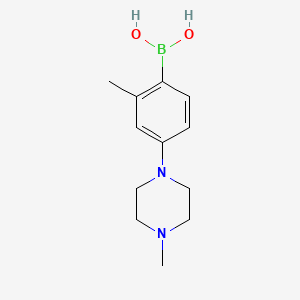
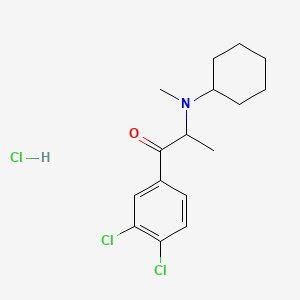
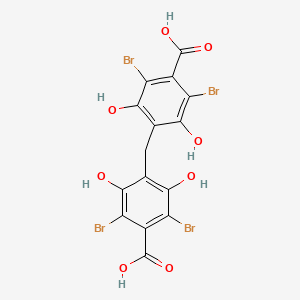

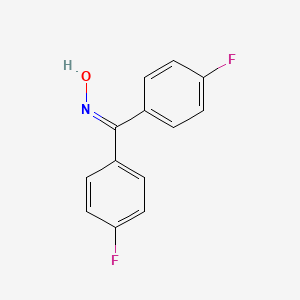
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
